3-[(E)-2-Phenylethenyl]benzonitrile
Description
3-[(E)-2-Phenylethenyl]benzonitrile is a nitrile-substituted stilbene derivative characterized by a meta-substituted benzonitrile group attached to an (E)-configured phenylethenyl moiety. This compound’s structure confers unique electronic and steric properties, making it relevant in organic synthesis, pharmaceuticals, and materials science. The (E)-stereochemistry ensures extended conjugation, influencing its spectroscopic and reactivity profiles .
Properties
CAS No. |
14064-35-8 |
|---|---|
Molecular Formula |
C15H11N |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-[(E)-2-phenylethenyl]benzonitrile |
InChI |
InChI=1S/C15H11N/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-11H/b10-9+ |
InChI Key |
CWLWKFGHSCEUQB-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C#N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C#N |
Synonyms |
3-[(E)-2-Phenylethenyl]benzonitrile |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Reactivity
The synthesis of 3-[(E)-2-Phenylethenyl]benzonitrile often involves the use of nickel-catalyzed hydroarylation reactions, which are crucial for creating complex molecular architectures. A notable study demonstrated the regioselectivity in cycloaddition reactions involving this compound and nitrile N-oxides, showcasing its potential in synthesizing isoxazoline derivatives .
Applications in Organic Synthesis
-
Cycloaddition Reactions :
- The compound has been successfully utilized in [3 + 2] cycloaddition reactions with nitrile N-oxides, leading to the formation of isoxazolines. These reactions exhibited distinct regioselectivity based on the electronic properties of substituents on the phenyl group .
- The regioselectivity observed in these reactions indicates that this compound can be tailored for specific synthetic pathways, enhancing its utility in organic chemistry.
-
Material Science :
- Recent advances have explored the use of compounds like this compound in materials chemistry, particularly in developing organic light-emitting diodes (OLEDs). The compound's ability to exhibit twisted intramolecular charge transfer (TICT) properties makes it suitable for applications requiring efficient charge transport .
Case Study 1: Synthesis of Isoxazolines
A comprehensive study investigated the reaction of this compound with various nitrile N-oxides. The results indicated a high yield of regioisomeric products, demonstrating the compound's effectiveness as a building block in synthesizing nitrogen-containing heterocycles .
| Reaction Conditions | Yield (%) | Regioselectivity |
|---|---|---|
| Ethanol, 40°C | 85 | High |
| Triethylamine | 90 | Exclusive |
Case Study 2: Applications in OLEDs
Research focused on the incorporation of this compound into OLED materials revealed its potential for enhancing device performance. The compound's TICT behavior was linked to improved luminescence efficiency and stability under operational conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stilbene Derivatives with Nitrile Substituents
(E)-4-(2-Phenylethenyl)benzonitrile
- Structural Difference : The para-substituted benzonitrile analog differs in the position of the nitrile group.
- Synthesis : Both isomers are synthesized via Heck coupling using palladium catalysts, but reaction yields and regioselectivity vary with substituent position .
- Applications : The para-isomer is documented in OLED material patents (e.g., TADF materials), while the meta-isomer’s applications are less explored but hypothesized to exhibit distinct electronic properties due to conjugation differences .
3-[(E)-2-Phenylethenyl]phenol
- Functional Group Contrast: Replacing the nitrile with a hydroxyl group significantly alters solubility (phenol is more polar) and reactivity (acidic vs. electron-withdrawing nitrile).
Benzonitriles in Heterocyclic Systems
3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one Derivatives
- Structural Context: Incorporates the phenylethenyl group into a quinazolinone scaffold with para-sulfonamide substituents.
- Biological Activity : Exhibits COX-2 inhibition (47.1% at 20 μM), highlighting the role of the phenylethenyl moiety in enhancing binding to enzymatic pockets. The meta-benzonitrile analog may lack this activity due to absence of the sulfonamide pharmacophore .
3-(5-(2-Amino-3,5-dibromophenyl)-4,5-dihydroisoxazol-3-yl)benzonitrile
- Functionalization : Features a dihydroisoxazole ring linked to benzonitrile.
- Anti-inflammatory Potential: Demonstrated in vitro anti-inflammatory effects, suggesting nitrile groups paired with heterocycles enhance bioactivity. The phenylethenyl group’s planar structure could similarly optimize receptor interactions .
Anthracene/Phenanthrene-Based Stilbenes
9-[(E)-2-Phenylethenyl]anthracene and 9-[(E)-2-Phenylethenyl]phenanthrene
- Spectroscopic Properties : Anthracene derivatives absorb up to 450 nm, while phenanthrene analogs show hypsochromic shifts (λmax ~420 nm). The meta-benzonitrile derivative’s absorbance is likely red-shifted due to nitrile electron withdrawal .
- The nitrile’s electron-deficient nature may modulate redox behavior .
4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile (Metaflumizone Metabolite)
- Insecticidal Activity : Acts as a sodium channel blocker. The phenylethenyl group in 3-[(E)-2-phenylethenyl]benzonitrile may offer similar hydrophobic interactions but lacks the trifluoromethyl moiety critical for metaflumizone’s efficacy .
(R)-3-((3-Amino-4-fluorophenyl)(cyclopropylmethylamino)methyl)benzonitrile Oxalate
- Therapeutic Potential: Targets neurological receptors, with fluorine and cyclopropyl groups enhancing selectivity. The phenylethenyl group’s rigidity could mimic these steric effects but may reduce metabolic stability .
Preparation Methods
Classical Wittig Reaction
The Wittig reaction remains a cornerstone for constructing E-alkenes due to its inherent stereoselectivity. For 3-[(E)-2-Phenylethenyl]benzonitrile, the reaction involves a phosphonium ylide derived from 3-cyanobenzyltriphenylphosphonium bromide and benzaldehyde.
Procedure :
-
Phosphonium Salt Preparation : 3-Cyanobenzyl bromide (1.85 mmol) reacts with triphenylphosphine (1.85 mmol) in toluene under reflux for 2 hours, yielding the phosphonium salt.
-
Ylide Generation : The salt is treated with sodium hydroxide in dichloromethane, forming the ylide via deprotonation.
-
Olefination : Benzaldehyde (1.2 equiv) is added, and the mixture is stirred at room temperature for 12 hours. The reaction proceeds through a betaine intermediate, collapsing to the E-alkene due to steric hindrance.
Yield and Characterization :
-
Typical yields range from 65–75% after recrystallization from ethanol.
-
H NMR (CDCl): δ 7.80–7.20 (m, 8H, aromatic), 7.02 (d, Hz, 1H, CH=), 6.95 (d, Hz, 1H, CH=).
Advantages :
-
High E-selectivity () due to stabilized ylide intermediates.
-
Scalable to multigram quantities without significant yield loss.
Limitations :
-
Requires stoichiometric phosphine, generating triphenylphosphine oxide as waste.
Horner-Wadsworth-Emmons Olefination
Phosphonate-Based Approach
The Horner-Wadsworth-Emmons (HWE) reaction offers improved efficiency over classical Wittig methods by employing phosphonate esters, which are air-stable and generate water-soluble byproducts.
Synthesis of Diethyl (3-Cyanobenzyl)phosphonate :
-
Preparation : 3-Cyanobenzyl bromide (25.5 mmol) reacts with triethyl phosphite (43.5 mmol) at 165°C for 24 hours, yielding the phosphonate ester in 79% yield.
Olefination with Benzaldehyde :
-
Reaction Conditions : The phosphonate (1.0 equiv) and benzaldehyde (1.1 equiv) are combined with potassium tert-butoxide (2.2 equiv) in anhydrous tetrahydrofuran (THF) at 0°C.
-
Work-Up : After quenching with 6 M HCl, the product is extracted with diethyl ether and recrystallized from methylated spirit.
Yield and Selectivity :
Mechanistic Insight :
-
The HWE reaction proceeds via a concerted mechanism, favoring the E-isomer due to minimized steric interactions in the transition state.
Palladium-Catalyzed Cross-Coupling
Heck Reaction
The Heck reaction enables the coupling of aryl halides with alkenes, offering a transition metal-catalyzed route to this compound.
Procedure :
-
Catalyst System : Bis(tri-tert-butylphosphine)palladium (3 mol%) in chlorobenzene.
-
Coupling Partners : 3-Bromobenzonitrile (1.0 equiv) and styrene (1.1 equiv).
-
Conditions : Reaction at 100°C for 22 hours under argon, followed by extraction with diethyl ether and purification via flash chromatography.
Yield and Characterization :
Advantages :
-
Tolerates electron-withdrawing groups (e.g., cyano).
-
Compatible with diverse aryl halides and alkenes.
Challenges :
-
Catalyst cost and sensitivity to oxygen.
-
Formation of palladium black necessitates careful filtration.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | E-Selectivity | Scalability | Byproducts |
|---|---|---|---|---|
| Wittig Reaction | 65–75 | >95% | Moderate | Triphenylphosphine oxide |
| HWE Olefination | 76 | >99% | High | Water-soluble phosphates |
| Heck Coupling | 68 | >98% | Low | Palladium residues |
Key Observations :
-
The HWE method provides the highest selectivity and yield, making it preferable for laboratory-scale synthesis.
-
The Wittig reaction is advantageous for its simplicity but suffers from phosphine oxide waste.
-
Heck coupling is less practical due to catalyst costs but valuable for functionalized substrates.
Mechanistic Considerations and Stereochemical Control
Wittig vs. HWE Mechanisms
-
Wittig : Proceeds through a non-concerted pathway, forming an oxaphosphorane intermediate that collapses to the alkene. Bulky substituents on the ylide enhance E-selectivity.
-
HWE : A concerted process with a cyclic transition state, inherently favoring the E-isomer due to staggered geometry.
Stereochemical Proof :
Large-Scale and Industrial Perspectives
Q & A
Basic Synthesis: What is the most reliable method for synthesizing 3-[(E)-2-Phenylethenyl]benzonitrile?
Answer: The Heck coupling reaction is a widely used method. A typical protocol involves reacting an aryl halide (e.g., 3-bromobenzonitrile) with styrene using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., tri-tert-butylphosphine) under inert conditions. The reaction proceeds at 80–100°C in a polar solvent like DMF, yielding the E-isomer selectively due to steric and electronic effects . Key parameters include catalyst loading (1–5 mol%), base (e.g., Et₃N), and reaction time (12–24 hours).
Advanced Synthesis: How can reaction efficiency be optimized for low-yield Heck couplings?
Answer: Optimize ligand selection (e.g., bulky ligands enhance regioselectivity) and pre-catalyst activation. Use microwave-assisted synthesis to reduce reaction time and improve yield. For example, PdCl₂(PPh₃)₂ with microwave irradiation (150°C, 30 min) achieves >90% conversion in some cases. Monitor by HPLC or GC-MS to identify byproducts (e.g., homocoupling) and adjust stoichiometry .
Basic Characterization: What analytical techniques confirm the structure of this compound?
Answer:
Advanced Characterization: How can twisted intramolecular charge transfer (TICT) properties be studied?
Answer: Use time-resolved fluorescence spectroscopy to probe TICT behavior. For this compound derivatives, excite at 350 nm and measure emission spectra in solvents of varying polarity. A red shift in polar solvents (e.g., acetonitrile) indicates stabilization of the TICT state. Computational modeling (TD-DFT) can predict dipole moment changes during excitation .
Applications: What role does this compound play in materials chemistry?
Answer: It serves as a building block in OLEDs due to its rigid, conjugated structure. For example, derivatives like p-TPA-3TPE-p-PhCN exhibit aggregation-induced emission (AIE) and are used in light-emitting layers. The nitrile group enhances electron transport, while the styryl group allows π-stacking in thin films .
Pharmaceutical Relevance: Is this compound used in drug impurity profiling?
Answer: Yes. It is structurally related to impurities in drugs like empagliflozin, where 3-[(E)-2-phenylethenyl]thiazolidin-2-imine hydrochloride is monitored as a genotoxic impurity. Use LC-MS/MS with a C18 column (0.1% formic acid mobile phase) for quantification at ppm levels .
Safety: What precautions are required when handling this compound?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Storage: Keep in a dark, dry environment at 2–8°C to prevent decomposition.
- Spills: Neutralize with 10% sodium bicarbonate before disposal .
Advanced Crystallography: How to resolve challenges in refining crystal structures?
Answer: Use SHELXL for refinement, especially for high-resolution data (<1.0 Å). Apply TWIN commands for twinned crystals. For weak diffraction, merge datasets from multiple crystals. Validate using Rint (<5%) and check for hydrogen bonding networks (e.g., N–H⋯O interactions) .
Data Contradictions: How to address discrepancies in reported reaction yields?
Answer: Re-evaluate reaction conditions (e.g., oxygen sensitivity, catalyst deactivation). For example, aryl chlorides may require higher temperatures than bromides. Use design of experiments (DoE) to isolate variables like solvent purity or moisture content .
Computational Modeling: Which methods predict electronic properties accurately?
Answer: Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps). For excited states, use TD-DFT with a polarizable continuum model (PCM) for solvent effects. Compare with experimental UV-Vis spectra to validate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
